2,5-Dimethylpiperazine

描述

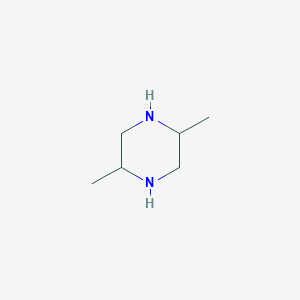

2,5-Dimethylpiperazine is an organic compound with the molecular formula C6H14N2. It is a derivative of piperazine, characterized by the presence of two methyl groups attached to the piperazine ring at the 2 and 5 positions. This compound is a colorless liquid with a strong amine odor and is used in various chemical and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: 2,5-Dimethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields of the desired piperazine derivative .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of 2,5-dimethylpyrazine. This process involves the use of a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions .

化学反应分析

Hydrogenation/Dehydrogenation

DMP undergoes reversible transformations with nitrogen-containing heterocycles under catalytic conditions. Notably:

This iridium-catalyzed system enables efficient hydrogen storage, operating under mild conditions with minimal solvent. The process retains stereochemical integrity, making it critical for energy applications .

Oxidation

DMP oxidizes to form N-oxides or pyrazine derivatives depending on conditions:

-

N-Oxidation :

-

Reagents : Hydrogen peroxide (H₂O₂), peracids (e.g., mCPBA).

-

Conditions : Aqueous or organic solvents (e.g., CH₃CN), 0–25°C.

-

Product : 2,5-Dimethylpiperazine N-oxide.

-

-

Dehydrogenative Oxidation :

Reduction

DMP participates in reductive alkylation and hydrogenolysis:

-

Cyclization :

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Pressure | 1000 psi |

| Reaction Time | 4–8 h |

| Conversion | ~50% |

Substitution Reactions

DMP undergoes nucleophilic substitution, particularly at nitrogen atoms:

Acylation (Desymmetrization):

-

Reagents : Chiral DMAP analogs, acyl chlorides.

-

Conditions : Stoichiometric acylation at 0°C.

-

Product : Monoacylated DMP derivatives (e.g., for Dragmacidin A synthesis) .

| Example | Reagent | ee (%) |

|---|---|---|

| Acetylation | Ac₂O | 70 |

Alkylation:

-

Reagents : Allyl bromide, benzyl halides.

-

Conditions : K₂CO₃, DMF, 60°C.

-

Product : 1-Allyl- or 1-Benzyl-DMP derivatives.

Acid-Base and Protonation

DMP acts as a Brønsted base, forming salts with strong acids:

-

Protonation :

Thermal Decomposition

DMP derivatives exhibit complex decomposition pathways:

| Compound | Conditions | Products | Mass Loss | Reference |

|---|---|---|---|---|

| (2R,5S)-DMP dinitrate | 493–773 K | NOₓ, CO₂, H₂O | 87% |

-

Mechanism :

Key Research Findings

-

Catalytic Efficiency : Iridium complexes enable >95% reversible H₂ storage with DMP .

-

Stereochemical Control : Lower temperatures (≤150°C) favor trans-DMP during hydrogenative cyclization .

-

Biological Relevance : DMP derivatives show ligand activity in enzyme studies, though unmodified DMP has limited direct bioactivity .

科学研究应用

Medicinal Chemistry

Antidepressant Activity:

DMP has been investigated for its potential as a selective 5-Hydroxytryptamine 2C receptor agonist. This receptor is implicated in mood regulation, making DMP a candidate for antidepressant development. Research indicates that derivatives of DMP can exhibit antidepressant-like actions, suggesting its utility in treating mood disorders .

Neurodegenerative Disorders:

Recent studies have highlighted the bioactive properties of (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate (RSDPN), a derivative of DMP. Molecular docking analyses suggest that RSDPN may inhibit proteins associated with Alzheimer's, Schizophrenia, and Parkinson's diseases. The compound demonstrated significant stability and electrophilic activity, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Anticancer Properties:

DMP derivatives have shown promise in anticancer research. For instance, compounds synthesized from DMP have been tested against various cancer cell lines, demonstrating cytotoxic effects. These studies suggest that DMP can be a scaffold for developing new anticancer agents .

Materials Science

Hybrid Materials:

DMP has been utilized in the synthesis of inorganic-organic hybrid materials. The incorporation of DMP into these structures enhances their stability and functional properties. For example, RSDPN was synthesized under mild conditions and characterized using various analytical techniques, revealing its potential for applications in drug delivery systems and as a functional material in nanotechnology .

Drug Delivery Systems:

DMP's structural properties allow it to be used in formulating drug delivery systems. Studies have shown that liposomal formulations incorporating DMP can enhance the delivery efficiency of therapeutic agents to target cells, improving treatment outcomes for conditions like idiopathic pulmonary fibrosis .

Biochemical Applications

Cellular Studies:

DMP has been used in cellular studies to understand its effects on mammalian cells. For instance, it has been shown to influence gene expression related to inflammation and cellular senescence in human fibroblast cell lines. This property makes DMP a valuable tool for studying cellular responses to various stimuli .

Data Summary Table

Case Studies

- Neurodegenerative Disorders :

- Anticancer Research :

- Drug Delivery Applications :

作用机制

The mechanism of action of 2,5-Dimethylpiperazine involves its interaction with various molecular targets and pathways. For instance, in the context of its potential therapeutic applications, it may act as an inhibitor of specific enzymes or receptors involved in neurodegenerative diseases. The compound’s ability to form hydrogen bonds and its electrophilic activity contribute to its biological effects .

相似化合物的比较

2,5-Dimethylpiperazine can be compared with other similar compounds, such as:

Piperazine: The parent compound, which lacks the methyl groups at the 2 and 5 positions.

2,2-Dimethylpiperazine: A derivative with methyl groups at different positions.

cis-2,5-Dimethylpiperazine: A stereoisomer with different spatial arrangement of the methyl groups .

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

2,5-Dimethylpiperazine (DMP) is a cyclic amine that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article delves into the various aspects of DMP's biological activity, including its synthesis, pharmacological properties, and case studies illustrating its efficacy in different biological contexts.

Chemical Structure and Synthesis

This compound is characterized by a six-membered ring containing two nitrogen atoms. It can be synthesized from 2-aminopropanol through hydrogenation processes, yielding both cis and trans isomers with varying biological activities . The synthetic route often involves the use of catalysts such as Raney nickel under specific temperature and pressure conditions to maximize yield and purity.

Pharmacological Activities

DMP exhibits a range of pharmacological activities, making it a valuable scaffold in medicinal chemistry. Some notable biological activities include:

- Anticancer Activity : DMP derivatives have shown promising anticancer properties. For instance, compounds derived from DMP demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and WiDr cells, with IC50 values often below 20 µg/mL .

- Neuroprotective Effects : Recent studies indicate that certain DMP derivatives may possess neuroprotective properties. For example, (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate has been investigated for its potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .

- Anti-inflammatory Properties : The compound has been linked to anti-inflammatory effects, which are crucial in managing conditions such as arthritis and other inflammatory diseases. Its mechanism may involve modulation of inflammatory pathways at the cellular level.

The mechanisms through which DMP exerts its biological effects are varied and complex:

- Receptor Interaction : DMP and its derivatives interact with various receptors in the body, influencing signaling pathways that regulate cell proliferation, apoptosis, and inflammation. For example, some studies have focused on its role as a ligand for opioid receptors .

- Electrophilic Activity : The electrophilic nature of DMP allows it to participate in reactions that can modify biomolecules such as proteins and nucleic acids, potentially leading to therapeutic effects .

Case Studies

Several studies have highlighted the efficacy of DMP in different biological contexts:

- Cancer Treatment : A study involving the synthesis of DMP derivatives showed significant cytotoxicity against breast cancer cell lines. The derivatives were designed to enhance selectivity towards cancerous cells while minimizing effects on normal cells.

- Neurodegenerative Disorders : Research on (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate demonstrated its potential in reducing neuroinflammation in models of Alzheimer's disease. Molecular docking studies indicated strong binding affinities to targets associated with neurodegeneration .

- Inflammatory Response Modulation : In vitro studies using human lung fibroblasts treated with lipopolysaccharides revealed that DMP derivatives could significantly reduce markers of inflammation, suggesting their potential as therapeutic agents for respiratory diseases .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

属性

IUPAC Name |

2,5-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMWYRLQHIXVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861721 | |

| Record name | Piperazine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-55-8, 1119702-25-8 | |

| Record name | 2,5-Dimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperazine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。